molecular formula C19H15NO B14449345 Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- CAS No. 78634-33-0

Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-

Cat. No.: B14449345
CAS No.: 78634-33-0
M. Wt: 273.3 g/mol
InChI Key: NEIHVSRZUUUHCM-UHFFFAOYSA-N
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Description

Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are a group of compounds known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- can be achieved through various methods. One common method involves the Bischler-Napieralski reaction, where phenylethanols and nitriles undergo a tandem annulation to form the desired compound . This reaction is promoted by trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine, followed by cyclodehydration upon warming . Another method involves the use of microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions, which allow the production of substituted isoquinoline libraries .

Industrial Production Methods

Industrial production methods for Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline analogues, while reduction can produce tetrahydroisoquinolines .

Scientific Research Applications

Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A parent compound with a similar structure but lacking the phenyl and dihydro groups.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

    Phenylethylamine: A simpler compound with a phenyl group attached to an ethylamine chain.

Uniqueness

Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl- is unique due to its specific substitution pattern and the presence of both isoquinoline and phenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

78634-33-0

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

4-phenyl-3,4-dihydro-1H-benzo[f]isoquinolin-2-one

InChI

InChI=1S/C19H15NO/c21-18-12-17-15-9-5-4-6-13(15)10-11-16(17)19(20-18)14-7-2-1-3-8-14/h1-11,19H,12H2,(H,20,21)

InChI Key

NEIHVSRZUUUHCM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=CC=CC=C23)C(NC1=O)C4=CC=CC=C4

Origin of Product

United States

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